molecular formula C18H18INO3 B331021 Butyl 4-[(2-iodobenzoyl)amino]benzoate

Butyl 4-[(2-iodobenzoyl)amino]benzoate

Cat. No.: B331021
M. Wt: 423.2 g/mol
InChI Key: QLROOVDMAKUAHE-UHFFFAOYSA-N
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Description

Butyl 4-[(2-iodobenzoyl)amino]benzoate is a benzoate-derived compound characterized by a butyl ester group, an amide linkage, and a 2-iodobenzoyl substituent. The iodine atom in the ortho position of the benzoyl moiety introduces unique electronic and steric effects, while the amide group facilitates hydrogen-bonding interactions. This structural complexity distinguishes it from simpler alkyl benzoates, such as methyl or butyl benzoate, and functionalized derivatives like ethyl 4-(dimethylamino)benzoate. Its synthesis likely involves coupling 2-iodobenzoyl chloride with 4-aminobenzoic acid, followed by esterification with butanol .

Properties

Molecular Formula

C18H18INO3

Molecular Weight

423.2 g/mol

IUPAC Name

butyl 4-[(2-iodobenzoyl)amino]benzoate

InChI

InChI=1S/C18H18INO3/c1-2-3-12-23-18(22)13-8-10-14(11-9-13)20-17(21)15-6-4-5-7-16(15)19/h4-11H,2-3,12H2,1H3,(H,20,21)

InChI Key

QLROOVDMAKUAHE-UHFFFAOYSA-N

SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2I

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2I

Origin of Product

United States

Comparison with Similar Compounds

Key Compounds for Comparison:

Butyl Benzoate : A simple ester lacking the amide and iodine substituents .

Ethyl 4-(Dimethylamino)benzoate: Features an electron-donating dimethylamino group instead of the iodobenzoyl-amide moiety .

Sodium 2,6-bis((4,6-dimethoxy-2-pyrimidinyl)oxy)benzoate : A herbicidal benzoate with pyrimidinyl ether groups .

Substituent Effects:

  • Iodine vs. Dimethylamino Groups: The iodine atom in Butyl 4-[(2-iodobenzoyl)amino]benzoate contributes to increased molecular weight (MW ≈ 413 g/mol) and polarizability compared to ethyl 4-(dimethylamino)benzoate (MW ≈ 207 g/mol). The iodine’s electronegativity and capacity for halogen bonding may enhance crystal packing efficiency or binding to biological targets, whereas the dimethylamino group in ethyl 4-(dimethylamino)benzoate improves electron-donating capacity, accelerating polymerization reactions in resins .

Physicochemical Properties

Property This compound Butyl Benzoate Ethyl 4-(Dimethylamino)benzoate
Molecular Weight ~413 g/mol 178.23 g/mol ~207 g/mol
Polar Substituents Iodo, amide None Dimethylamino, ester
Hydrogen Bonding Strong (amide N–H, C=O) Weak (ester C=O) Moderate (ester C=O, dimethylamino)
Reactivity Halogen bonding, hydrolysis susceptibility Ester hydrolysis High radical polymerization activity
  • Solubility: The iodine and amide groups likely reduce solubility in nonpolar solvents compared to butyl benzoate but enhance solubility in polar aprotic solvents (e.g., DMSO). Ethyl 4-(dimethylamino)benzoate, with its amino group, exhibits higher aqueous solubility .
  • Thermal Stability : The amide linkage may confer higher melting points (>150°C inferred) compared to butyl benzoate (mp ≈ -22°C) .

Functional Performance

  • Polymer Chemistry: Ethyl 4-(dimethylamino)benzoate acts as a co-initiator in resin cements, achieving a 75–85% degree of conversion in polymerization, whereas iodine-substituted benzoates like this compound are untested in this context but may hinder radical reactions due to iodine’s radical scavenging properties .
  • Toxicology: Butyl benzoate exhibits low acute toxicity (LD₅₀ > 2000 mg/kg in rats), but the iodinated amide in this compound could introduce hepatotoxicity risks, as seen in other iodinated aromatics .

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